Ethylenediaminetetraacetic acid tetrasodium salt hydrate

Description

Properties

IUPAC Name |

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.4Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;1H2/q;4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFFSKMBMYHTAE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194491-31-1 | |

| Record name | Ethylenediamine-N,N,N',N'-tetraacetic acid tetrasodium salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical structure of ethylenediaminetetraacetic acid tetrasodium salt hydrate

An In-depth Technical Guide on Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate

Introduction

Ethylenediaminetetraacetic acid tetrasodium salt (Na₄EDTA) is the sodium salt of ethylenediaminetetraacetic acid (EDTA). It is a powerful chelating agent, meaning it can form stable, water-soluble complexes with a wide variety of metal ions. This property makes it an indispensable component in numerous industrial, research, and pharmaceutical applications. Commercial preparations are typically available as a white, crystalline powder in a hydrated form.[1][2] This guide provides a detailed overview of its chemical structure, physicochemical properties, and common experimental applications.

Chemical Structure and Nomenclature

The core structure of ethylenediaminetetraacetic acid consists of an ethylenediamine backbone with four carboxymethyl groups (-CH₂COOH) attached to the nitrogen atoms. In the tetrasodium salt form, the four carboxylic acid groups are deprotonated, resulting in carboxylate anions (-COO⁻), and are ionically bonded to four sodium cations (Na⁺). The molecule's ability to "wrap around" a metal ion using its two nitrogen atoms and four carboxylate groups makes it a hexadentate ligand.

Commercial samples are often hydrated, with a variable number of water molecules of crystallization.[2] The general chemical formula is C₁₀H₁₂N₂Na₄O₈ · xH₂O.

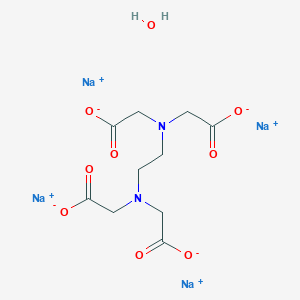

Caption: 2D structure of this compound.

Physicochemical Properties

The quantitative properties of ethylenediaminetetraacetic acid tetrasodium salt are summarized in the table below. The values for the hydrate may vary depending on the degree of hydration.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂Na₄O₈ | [1] |

| Molecular Weight (Anhydrous) | 380.17 g/mol | [1] |

| Molecular Weight (Monohydrate) | 398.19 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility in Water | 0.1 g/mL | [1] |

| pH of 1% Aqueous Solution | ~11.3 | [2] |

| CAS Number (Anhydrous) | 64-02-8 | [2] |

| CAS Number (Tetrahydrate) | 13235-36-4 | [2] |

Key Applications and Signaling Pathways

The primary function of Na₄EDTA is its ability to chelate metal ions. This action is crucial in various biological and chemical systems. For instance, it is used to inhibit metalloproteases, which require a metal ion (often Zn²⁺ or Ca²⁺) for their catalytic activity. By sequestering this essential cofactor, Na₄EDTA effectively inactivates the enzyme.

Caption: Logical diagram of the metal ion chelation process by EDTA.

Experimental Protocols

Protocol for Complexometric Titration of Calcium Ions

This protocol details the use of Na₄EDTA to determine the concentration of calcium ions in a solution.

Materials:

-

Standardized Na₄EDTA solution (e.g., 0.01 M)

-

Unknown calcium ion solution

-

Ammonia-ammonium chloride buffer (pH 10)

-

Eriochrome Black T indicator

-

Burette, beaker, and magnetic stirrer

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the unknown calcium ion solution into a beaker.

-

Add approximately 2 mL of the pH 10 buffer solution.

-

Add a few drops of the Eriochrome Black T indicator. The solution should turn wine red.

-

Fill the burette with the standardized Na₄EDTA solution and record the initial volume.

-

Titrate the calcium ion solution with the Na₄EDTA solution while continuously stirring.

-

The endpoint is reached when the solution color changes from wine red to a distinct blue.

-

Record the final volume of the Na₄EDTA solution used.

-

Repeat the titration at least two more times for accuracy.

-

Calculate the concentration of calcium ions using the stoichiometry of the reaction (1:1 molar ratio between Ca²⁺ and EDTA).

Caption: Experimental workflow for the complexometric titration of calcium ions.

Synthesis

The industrial synthesis of tetrasodium EDTA is typically achieved through the reaction of ethylenediamine, formaldehyde, and sodium cyanide in an aqueous solution.[4] This process yields the tetrasodium salt, which can then be acidified to produce the acidic form of EDTA.[4]

Applications in Research and Drug Development

-

Anticoagulant: Na₄EDTA is used as an anticoagulant for blood samples in hematology as it chelates the calcium ions necessary for the coagulation cascade.[5]

-

Enzyme Inhibition: It serves as an inhibitor for metalloproteases and other enzymes that require divalent cations as cofactors.[6]

-

Water Treatment: It is employed to sequester heavy metal ions in wastewater, preventing their precipitation and facilitating their removal.[7][]

-

Drug Formulation: In pharmaceuticals, it acts as a stabilizer by chelating metal ions that could otherwise catalyze the degradation of active ingredients.[7][]

-

Decalcifying Agent: In histopathology, EDTA solutions are used to demineralize bone tissue samples, allowing them to be sectioned for microscopic examination.[4]

References

- 1. chembk.com [chembk.com]

- 2. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H14N2Na4O9 | CID 16211056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 5. Ethylenediaminetetraacetic acid tetrasodium salt dihydrate | 10378-23-1 [chemicalbook.com]

- 6. Characteristics and Application of EDTA [jinhetec.com]

- 7. chemimpex.com [chemimpex.com]

ethylenediaminetetraacetic acid tetrasodium salt hydrate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid tetrasodium salt (Na₄EDTA) is the salt derived from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide.[1] It is a potent chelating agent widely utilized in research, clinical diagnostics, and various industrial applications for its ability to sequester polyvalent metal ions.[2] This technical guide provides a comprehensive overview of the core physical properties of its hydrated forms, detailed experimental protocols for their determination, and visualizations of its fundamental mechanism of action and common laboratory workflows. The information is curated to support professionals in drug development and scientific research in effectively utilizing this compound.

Core Physical and Chemical Properties

The physical characteristics of ethylenediaminetetraacetic acid tetrasodium salt can vary depending on its degree of hydration. Commercial preparations are often available in anhydrous, dihydrate, or tetrahydrate forms.[3][4] It generally appears as a white, odorless crystalline powder.[3][5]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties for various forms of tetrasodium EDTA.

| Property | Anhydrous (Na₄EDTA) | Dihydrate (Na₄EDTA·2H₂O) | Tetrahydrate (Na₄EDTA·4H₂O) | Generic Hydrate (Na₄EDTA·xH₂O) |

| Molecular Formula | C₁₀H₁₂N₂Na₄O₈ | C₁₀H₁₂N₂Na₄O₈·2H₂O | C₁₀H₁₂N₂Na₄O₈·4H₂O | C₁₀H₁₂N₂Na₄O₈·xH₂O |

| Molecular Weight | 380.17 g/mol | 416.20 g/mol | 452.23 g/mol (Calculated) | 380.17 g/mol (anhydrous basis) |

| Melting Point | >300 °C (decomposes)[3][5][6] | >300 °C | Not Available | >300 °C |

| Decomposition Temp. | >200 °C (Auto-ignition)[5] | Not Available | Not Available | Not Available |

| Solubility in Water | 1030 g/L (20 °C)[3] | Soluble in water[4] | 1030 g/L (20 °C)[2] | Soluble up to 1.45 M (~550 mg/mL)[7] |

| pH of Solution | ~11.3 (1% solution)[5] | ~10-11 | Not Available | 11.0-12.0 (0.1M solution, 25 °C) |

| pKa Values | 2.0, 2.7, 6.2, 10.3 | Not Available | Not Available | Not Available |

Qualitative Physical Properties

-

Odor : Odorless.

-

Solubility in other solvents : Slightly soluble in ethanol; rarely soluble in other organic solvents like ethers.[6]

Mechanism of Action: Chelation

The primary function of Na₄EDTA is chelation, a process where the EDTA molecule forms multiple coordination bonds with a single metal ion, effectively sequestering it. The EDTA molecule possesses six donor sites (four carboxylate groups and two nitrogen atoms) that can wrap around a polyvalent cation, forming a stable, water-soluble complex.[2] This action is fundamental to its utility as an inhibitor of metalloenzymes, an anticoagulant, and a detoxifying agent for heavy metals.

Caption: Logical flow of the EDTA chelation process with a divalent metal ion.

Experimental Protocols

The determination of physical properties requires standardized methodologies to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point of Na₄EDTA hydrate is typically a decomposition temperature, as it degrades above 300 °C.[6] The capillary method is a standard technique for this determination.[8]

-

Principle : A small, powdered sample is heated at a controlled rate, and the temperature range from the onset of melting to complete liquefaction is recorded.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.

-

Procedure :

-

Sample Preparation : Ensure the Na₄EDTA hydrate sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.[8]

-

Loading : Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm height.

-

Measurement : Place the loaded capillary tube into the heating block of the apparatus.

-

Heating : Heat the block rapidly to a temperature approximately 20 °C below the expected decomposition point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation : Observe the sample through the magnifying lens. Record the temperature at which the first signs of decomposition (e.g., charring, gas evolution) are observed and the temperature at which the process is complete. This range is the decomposition point.

-

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility by creating a saturated solution.

-

Principle : An excess amount of the solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured.

-

Apparatus : Analytical balance, constant temperature shaker bath, flasks with stoppers, filtration system (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup).

-

Procedure :

-

Preparation : Add an excess amount of Na₄EDTA hydrate powder to a series of flasks containing a known volume of deionized water.

-

Equilibration : Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 20 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the flasks to stand in the bath to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove all suspended solids.

-

Analysis : Accurately dilute the filtered saturated solution. Determine its concentration using a validated analytical method, such as complexometric titration with a standardized metal ion solution.

-

Calculation : Calculate the solubility in g/L or mol/L based on the measured concentration and dilution factor.

-

pH of an Aqueous Solution

The pH of a Na₄EDTA hydrate solution is determined electrometrically using a calibrated pH meter.

-

Principle : A pH meter measures the potential difference between a pH-responsive electrode and a reference electrode, which is directly related to the hydrogen ion activity in the solution.

-

Apparatus : Calibrated pH meter with a glass electrode, beakers, magnetic stirrer, and standard pH buffer solutions (e.g., pH 7, 10, 12).

-

Procedure :

-

Calibration : Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 10 and 12).

-

Solution Preparation : Prepare a solution of known concentration (e.g., 1% w/v or 0.1 M) by dissolving a precisely weighed amount of Na₄EDTA hydrate in a known volume of deionized water.

-

Measurement : Place the beaker with the solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

-

Reading : Allow the pH reading to stabilize while gently stirring. Record the stable pH value and the temperature of the solution.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of a substance.[9]

-

Principle : A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored throughout the titration, and the resulting pH vs. volume curve is used to determine the pKa values at the half-equivalence points.

-

Apparatus : Autotitrator or manual titration setup with a burette, calibrated pH meter and electrode, beaker, magnetic stirrer.

-

Procedure :

-

Solution Preparation : Prepare a solution of Na₄EDTA of known concentration (e.g., 0.01 M) in deionized, carbonate-free water.

-

Titration : Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Collection : Record the pH of the solution after each incremental addition of the titrant. Continue the titration well past all equivalence points.

-

Analysis : Plot the pH versus the volume of titrant added. The four pKa values of EDTA correspond to the pH at the points where 25%, 50%, 75%, and 100% of the carboxyl groups have been protonated. These points can be identified from the inflection points on the titration curve.

-

Common Experimental Workflows

Workflow: EDTA as an Anticoagulant for Blood Collection

Na₄EDTA is a preferred anticoagulant for hematological studies because it preserves the morphology of blood cells. It functions by chelating calcium ions (Ca²⁺), which are essential cofactors in the coagulation cascade.[10]

Caption: Standard workflow for using EDTA as an anticoagulant in blood samples.

Workflow: Preparation of a 0.5 M Na₂EDTA Stock Solution (pH 8.0)

A common stock solution used in molecular biology is 0.5 M EDTA, adjusted to pH 8.0. While this protocol uses the disodium salt, the principles of pH-dependent solubility are directly applicable to the tetrasodium salt, which is highly soluble even at neutral pH. The protocol demonstrates a key property: the solubility of EDTA salts is pH-dependent.

Caption: Workflow for preparing a standard 0.5M EDTA stock solution at pH 8.0.

References

- 1. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 2. EDTA Tetrasodium Salt 4-hydrate pure [itwreagents.com]

- 3. EDTA tetrasodium salt(64-02-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Ethylenediaminetetraacetic acid, tetrasodium salt dihydrate, 99% 500 g | Request for Quote [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. Edetate Sodium | C10H12N2Na4O8 | CID 6144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scribd.com [scribd.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Sciencemadness Discussion Board - Thermal decomposition of EDTA - Powered by XMB 1.9.11 [sciencemadness.org]

The Unseen Claw: A Technical Guide to the Chelating Action of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA tetrasodium salt hydrate) stands as a cornerstone chelating agent in a multitude of scientific and pharmaceutical applications. Its profound ability to sequester metal ions underpins its utility in enhancing drug stability, mitigating heavy metal toxicity, and controlling enzymatic reactions. This technical guide delves into the core mechanism of action of EDTA tetrasodium salt hydrate, providing a detailed overview of its chelating properties, quantitative binding data, and the experimental protocols used to characterize its interactions with metal ions.

The Core Mechanism: A Hexadentate Embrace

At its heart, the efficacy of EDTA as a chelating agent—a term derived from the Greek word "chele," meaning claw—lies in its molecular structure. The ethylenediaminetetraacetate anion (EDTA⁴⁻) is a hexadentate ligand, possessing six binding sites: four carboxylate groups and two nitrogen atoms.[1][2] This arrangement allows a single EDTA molecule to envelop a metal ion, forming a highly stable, water-soluble 1:1 complex.[3] This sequestration effectively isolates the metal ion, preventing it from participating in unwanted chemical reactions.[4]

The formation of these metal-EDTA complexes is a pH-dependent equilibrium. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective for chelation.[2][5] Therefore, EDTA titrations and applications are typically performed in buffered solutions to maintain an optimal pH.[5] For instance, the determination of water hardness using EDTA is often conducted at a pH of 10.[6][7]

The chemical formula for the tetrasodium salt is C₁₀H₁₂N₂Na₄O₈, and it is highly soluble in water.[8] The hydrate form indicates the presence of associated water molecules in its crystalline structure.

Quantitative Data: Stability of Metal-EDTA Complexes

The strength of the bond between EDTA and a metal ion is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex. The stability of the metal-EDTA complex is influenced by factors such as the charge and ionic radius of the metal ion. Generally, the stability increases with a higher charge on the metal ion.

Below is a summary of the stability constants for EDTA complexes with various divalent and trivalent metal ions.

| Metal Ion | Valence | Log K Value | Reference(s) |

| Cobalt (Co³⁺) | +3 | 41.0 | |

| Iron (Fe³⁺) | +3 | 25.1 | |

| Mercury (Hg²⁺) | +2 | 21.8 | |

| Copper (Cu²⁺) | +2 | 18.8 | |

| Nickel (Ni²⁺) | +2 | 18.6 | |

| Lead (Pb²⁺) | +2 | 18.0 | |

| Cadmium (Cd²⁺) | +2 | 16.5 | [9] |

| Zinc (Zn²⁺) | +2 | 16.5 | |

| Cobalt (Co²⁺) | +2 | 16.45 | [9] |

| Aluminum (Al³⁺) | +3 | 16.4 | [9] |

| Iron (Fe²⁺) | +2 | 14.3 | |

| Manganese (Mn²⁺) | +2 | 13.8 | |

| Calcium (Ca²⁺) | +2 | 10.65 | [9] |

| Magnesium (Mg²⁺) | +2 | 8.7 | |

| Barium (Ba²⁺) | +2 | 7.9 | |

| Silver (Ag⁺) | +1 | 7.3 |

Visualizing the Mechanism and Workflows

To better illustrate the principles of EDTA chelation and its characterization, the following diagrams are provided.

Caption: Mechanism of EDTA Tetrasodium Salt Chelation.

Caption: General Workflow for Complexometric Titration with EDTA.

Experimental Protocols: Characterizing Chelation

The interaction between EDTA and metal ions can be precisely quantified through various analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration for Calcium and Magnesium Determination

This method is commonly used to determine the concentration of Ca²⁺ and Mg²⁺ ions, often in the context of water hardness.

Materials:

-

TL 7000 Titrator or equivalent

-

Ca²⁺ ion-selective electrode (e.g., Ca 1100 PLH)

-

Reference electrode (e.g., B 2920+)

-

Magnetic stirrer and stir bar

-

150 mL glass beaker

-

Standardized 0.05 M or 0.1 M Na₂EDTA solution

-

TRIS/Acetylacetone buffer solution: Dissolve 20.4 g of Tris(hydroxymethyl)-aminomethane (TRIS) in deionized water, add 12 mL of acetylacetone, and make up to 1.0 L with deionized water.[8]

Procedure:

-

Pipette 100.00 mL of the sample solution into a 150 mL beaker.[8]

-

Add 15 mL of the TRIS/Acetylacetone buffer solution. This will adjust the pH to approximately 8-9.[8]

-

Place the beaker on the magnetic stirrer and immerse the Ca²⁺ and reference electrodes in the solution.

-

Begin stirring the solution at a constant rate.

-

Titrate the sample with the standardized Na₂EDTA solution. The titrator will record the potential change as a function of the volume of EDTA added.

-

The titration will yield two equivalence points. The first corresponds to the concentration of Ca²⁺, and the difference between the first and second equivalence points corresponds to the concentration of Mg²⁺.[8]

-

The concentration of each ion is calculated based on the volume of EDTA consumed to reach the respective equivalence point.

Spectrophotometric Determination of EDTA Concentration

This method allows for the quantification of EDTA in an aqueous solution.

Materials:

-

UV-Vis Spectrophotometer

-

1.0 M Sulfuric acid (H₂SO₄)

-

Standard Iron(III) solution (e.g., from ferric alum)

-

EDTA solution of unknown concentration

Procedure:

-

Prepare a series of standard EDTA solutions of known concentrations.

-

To a known volume of each standard and the unknown sample, add an excess of the standard Iron(III) solution.

-

Adjust the pH of the solutions to be within the 0-1 N H₂SO₄ range.[10]

-

Measure the absorbance of each solution at two wavelengths: 258 nm (the absorption maximum for the Fe(III)-EDTA complex) and 305 nm (the absorption maximum for free Fe(III)).[10]

-

The concentration of the Fe(III)-EDTA complex, and thus the initial EDTA concentration, can be determined by the difference in absorbance at these two wavelengths.[10] A calibration curve generated from the standard solutions is used to determine the concentration of the unknown sample.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change associated with the binding of a metal ion to EDTA, providing a complete thermodynamic profile of the interaction (ΔH, Kₐ, and stoichiometry).

Materials:

-

Isothermal Titration Calorimeter

-

Syringe for titrant

-

Sample cell

-

Buffer solution (e.g., HEPES at a specific pH)

-

Standardized metal ion solution (e.g., CaCl₂ or MgCl₂)

-

Standardized EDTA solution

Procedure:

-

Prepare the metal ion solution and the EDTA solution in the same buffer to minimize heats of dilution.

-

Load the EDTA solution into the sample cell of the calorimeter.

-

Load the metal ion solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Initiate the titration. The instrument will inject small aliquots of the metal ion solution into the EDTA solution and measure the heat evolved or absorbed after each injection.

-

The resulting data is a plot of heat change per injection versus the molar ratio of metal to EDTA.

-

Analyze the data using the instrument's software to fit a binding model and determine the enthalpy change (ΔH), binding constant (Kₐ), and stoichiometry (n) of the interaction.[1][11]

Applications in Drug Development and Research

The robust chelating ability of EDTA tetrasodium salt hydrate makes it an invaluable excipient in pharmaceutical formulations. It enhances the stability and shelf-life of drug products by sequestering trace metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs).[12] Furthermore, its capacity to bind heavy metals like lead and mercury forms the basis of chelation therapy for treating metal poisoning.[8][9] In research, it is widely used to inhibit metalloproteases, which require divalent cations for their activity, and as an anticoagulant in blood samples by chelating calcium ions essential for the clotting cascade.[13][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]

- 7. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

- 12. Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. canterbury.ac.nz [canterbury.ac.nz]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pH of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH of aqueous solutions of ethylenediaminetetraacetic acid tetrasodium salt hydrate (Na₄EDTA·xH₂O). This document is intended for researchers, scientists, and professionals in drug development who utilize Na₄EDTA for its chelating properties. The guide details the expected pH at various concentrations, provides protocols for solution preparation and pH measurement, and illustrates the underlying chemical mechanisms and experimental applications through diagrams.

Executive Summary

Ethylenediaminetetraacetic acid tetrasodium salt (tetrasodium EDTA) is the fully neutralized salt of EDTA. When dissolved in water, it produces alkaline solutions. The pH of these solutions is a critical parameter in various experimental applications, including its use as a metalloprotease inhibitor and an anticoagulant, where its efficacy is pH-dependent. This guide consolidates quantitative pH data, presents standardized experimental procedures, and offers visual representations of its mechanism of action and experimental workflows.

Quantitative Data: pH of Tetrasodium EDTA Solutions

The pH of tetrasodium EDTA solutions is concentration-dependent. The following table summarizes the pH values of aqueous solutions of tetrasodium EDTA hydrate at different concentrations.

| Concentration (w/v) | Concentration (Molarity) | pH Range |

| 1% | ~0.026 M | 10.5 - 12.0[1] |

| 2% | ~0.053 M | ~10 - 11[2][3] |

| 5% (50 g/L) | ~0.132 M | 10.5 - 11.5 |

| 10% | ~0.263 M | ~7.4 (pH adjusted)[4] |

| - | 0.1 M | 10.7 - 11.7[5] |

| - | 1.45 M | ~10 - 11[3] |

Note: The molarity is approximated assuming the anhydrous form (Molar Mass: 380.17 g/mol ). Commercial samples are often hydrated[6]. The properties of solutions made from anhydrous and hydrated forms are the same at the same pH[6].

Experimental Protocols

Preparation of Tetrasodium EDTA Solutions

This protocol describes the preparation of an aqueous solution of tetrasodium EDTA hydrate. Unlike the disodium salt, tetrasodium EDTA is readily soluble in water and does not typically require pH adjustment to achieve dissolution[7][8].

Materials:

-

This compound (Na₄EDTA·xH₂O)

-

Deionized or distilled water

-

Analytical balance

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calculate the required mass: Based on the desired final concentration and volume, calculate the mass of tetrasodium EDTA hydrate needed. Remember to account for the water of hydration if the molecular weight of the hydrated form is known.

-

Weigh the salt: Accurately weigh the calculated mass of tetrasodium EDTA hydrate using an analytical balance.

-

Dissolve the salt: Add approximately 80% of the final volume of deionized or distilled water to a beaker equipped with a magnetic stir bar. While stirring, slowly add the weighed tetrasodium EDTA hydrate.

-

Ensure complete dissolution: Continue stirring until all the solid has completely dissolved. The solution should be clear and colorless[5][9].

-

Adjust to final volume: Transfer the dissolved solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Add deionized water to the calibration mark of the volumetric flask.

-

Homogenize the solution: Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

Measurement of pH

This protocol outlines the procedure for accurately measuring the pH of a prepared tetrasodium EDTA solution.

Materials:

-

Calibrated pH meter with an electrode

-

Standard buffer solutions (e.g., pH 7, 10, and 12)

-

Beaker containing the prepared tetrasodium EDTA solution

-

Deionized water for rinsing

Procedure:

-

Calibrate the pH meter: Calibrate the pH meter according to the manufacturer's instructions using at least two, preferably three, standard buffer solutions that bracket the expected pH of the tetrasodium EDTA solution (which is alkaline).

-

Rinse the electrode: Thoroughly rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

-

Immerse the electrode: Immerse the pH electrode into the beaker containing the tetrasodium EDTA solution. Ensure the electrode bulb is fully submerged.

-

Stabilize and record the reading: Gently stir the solution with the electrode or use a magnetic stirrer at a slow speed. Allow the pH reading to stabilize before recording the value.

-

Clean the electrode: After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Divalent Cation Chelation by Tetrasodium EDTA

Tetrasodium EDTA's primary function is to act as a powerful chelating agent, forming stable complexes with divalent metal cations. This mechanism is fundamental to its role in inhibiting metalloproteases and as an anticoagulant.

Caption: Mechanism of divalent cation chelation by tetrasodium EDTA.

Experimental Workflow for a Metalloprotease Inhibition Assay

Tetrasodium EDTA is commonly used as a broad-spectrum inhibitor of metalloproteases in enzymatic assays. The following workflow illustrates a typical fluorogenic substrate-based assay to assess metalloprotease activity and its inhibition by tetrasodium EDTA.

Caption: Experimental workflow for a metalloprotease inhibition assay using tetrasodium EDTA.

Anticoagulant Activity of Tetrasodium EDTA in Blood Samples

Tetrasodium EDTA is a widely used anticoagulant in hematology. It prevents blood clotting by chelating calcium ions (Ca²⁺), which are essential cofactors in the coagulation cascade.

Caption: Anticoagulant activity of tetrasodium EDTA in blood samples.

References

- 1. chemiis.com [chemiis.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. EDTA Tetrasodium salt tetrahydrate Molecular biology | C10H12N2Na4O8*4H2O | Biosolve Shop [shop.biosolve-chemicals.eu]

- 6. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. famlight.eu [famlight.eu]

An In-depth Technical Guide to Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate

This guide provides comprehensive technical information on ethylenediaminetetraacetic acid (EDTA) tetrasodium salt hydrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Ethylenediaminetetraacetic acid tetrasodium salt is a powerful chelating agent. It exists in various hydrated forms, each with a specific CAS number.

| Identifier | Anhydrous | Dihydrate | Tetrahydrate | General Hydrate |

| CAS Number | 64-02-8[1][2][3] | 10378-23-1[4][5] | 13235-36-4[1][6][7] | 194491-31-1[2] |

| Molecular Formula | C₁₀H₁₂N₂Na₄O₈ | C₁₀H₁₂N₂Na₄O₈ · 2H₂O[5] | C₁₀H₁₂N₂Na₄O₈ · 4H₂O[1] | C₁₀H₁₂N₂Na₄O₈ · xH₂O[2] |

| Molecular Weight | 380.17 g/mol | 416.21 g/mol [5] | 452.2 g/mol (approx.) | 380.17 g/mol (anhydrous basis) |

| Appearance | White crystalline solid[1] | White crystals or powder[4] | White solid[1] | Powder |

Physicochemical Properties

| Property | Value |

| pKa | 2.0, 2.7, 6.2, 10.3[2][8] |

| pH | ~11.3 (1% aqueous solution)[1] |

| Solubility | Highly soluble in water[1] |

| Melting Point | >300°C[3] |

Mechanism of Action: Metal Ion Chelation

The primary function of EDTA is its ability to sequester di- and trivalent metal ions. This chelating action is fundamental to its various applications. By forming stable, water-soluble complexes with metal ions, EDTA effectively removes them from solution, preventing them from participating in chemical reactions.

Caption: Mechanism of metalloprotease inhibition by EDTA.

Applications in Research and Drug Development

EDTA tetrasodium salt hydrate is a versatile tool in various scientific applications:

-

Enzyme Inhibition : It is used to inhibit metalloproteases and other enzymes that require divalent cations as cofactors by chelating the metal ions essential for their activity.[4]

-

Stabilizing Agent : In pharmaceutical formulations, it enhances the stability and shelf-life of drugs by sequestering trace metal ions that can catalyze degradation of active pharmaceutical ingredients (APIs).[9][10][11]

-

Anticoagulant : It is employed as an anticoagulant for hematological testing, as it prevents platelet aggregation and preserves the morphology of blood cells.[4] The optimal concentration for this purpose is 1.5 mg per ml of blood.[2][8]

-

Cell Culture : It is used as a chelating agent in the isolation of cells, such as human endometrial stem cells.

Experimental Protocols

Preparation of 0.5 M EDTA Stock Solution (pH 8.0)

This protocol details the preparation of a 1-liter stock solution of 0.5 M EDTA. The dissolution of EDTA is pH-dependent, and it will only dissolve fully when the pH is adjusted to approximately 8.0.[12]

Materials:

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Quantity for 1 L |

| Disodium EDTA dihydrate | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | 186.1 g[12] |

| Deionized Water (H₂O) | H₂O | 18.02 | ~800 mL initially, then q.s. to 1 L[12] |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~20 g of pellets (to adjust pH)[12] |

Procedure:

-

Weighing: Accurately weigh 186.1 g of disodium EDTA dihydrate.

-

Initial Mixing: Add the EDTA powder to a beaker containing approximately 800 mL of deionized water. Stir vigorously. The solution will be cloudy as the EDTA will not fully dissolve at this stage.[12]

-

pH Adjustment: While stirring, gradually add solid NaOH pellets or a concentrated NaOH solution. Monitor the pH of the solution continuously using a pH meter.[12][13]

-

Dissolution: As the pH approaches 8.0, the EDTA will completely dissolve, and the solution will become clear.[12][13]

-

Final Volume Adjustment: Once the pH is stable at 8.0, transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 1 liter.[12]

-

Sterilization: For applications requiring sterility, the solution can be autoclaved.[12]

-

Storage: Store the 0.5 M EDTA solution at room temperature.[12]

Caption: Workflow for the preparation of a 0.5M EDTA stock solution.

Safety and Toxicology

EDTA tetrasodium salt is classified as hazardous. It is harmful if swallowed or inhaled and can cause serious eye damage.[5][6]

Toxicological Data:

| Metric | Value | Species |

| Oral LD₅₀ | 1658 - 1780 mg/kg | Rat[3] |

It is essential to handle this chemical with appropriate personal protective equipment, including gloves, eye protection, and a dust mask. Store in a well-ventilated area.

References

- 1. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Hazardous substance assessment – EDTA tetrasodium salt - Canada.ca [canada.ca]

- 4. Ethylenediaminetetraacetic acid tetrasodium salt dihydrate | 10378-23-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. 0.5 M EDTA (0.5 L) [protocols.io]

The Biological Activity of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biological activities of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (Tetrasodium EDTA), a powerful chelating agent with significant applications in research, diagnostics, and therapeutics. This document details its core mechanism of action, multifaceted biological effects, and relevant experimental protocols.

Core Mechanism of Action: Metal Ion Chelation

The primary biological activity of Tetrasodium EDTA stems from its structure as a hexadentate ligand, enabling it to form stable, water-soluble complexes with di- and trivalent metal cations.[1][2] This process, known as chelation, effectively sequesters metal ions, preventing them from participating in their usual biological reactions. The general mechanism involves the EDTA molecule wrapping around a central metal ion, forming multiple coordinate bonds.

Caption: General mechanism of metal ion chelation by Tetrasodium EDTA.

The stability of these complexes varies depending on the metal ion, a property quantified by the stability constant (K_f). A higher log K_f value indicates a more stable complex. This differential affinity allows EDTA to selectively sequester certain metal ions even in complex biological fluids.

Quantitative Biological Data

The efficacy of Tetrasodium EDTA is quantified by its binding affinities for various metal ions and its inhibitory concentrations against biological systems like microbes and enzymes.

Table 1: Stability Constants (log K_f) of EDTA with Various Metal Ions

The stability constant (K_f) indicates the strength of the interaction between EDTA and a metal ion. The data below is compiled for EDTA at 25°C and an ionic strength of 0.1 M.

| Metal Ion | log K_f | Reference |

| Fe³⁺ | 25.1 | [3] |

| Cr³⁺ | 23.4 | [3] |

| Cu²⁺ | 18.78 | [3] |

| Ni²⁺ | 18.4 | [3] |

| Zn²⁺ | 16.5 | [3] |

| Cd²⁺ | 16.5 | [3] |

| Co²⁺ | 16.45 | [3] |

| Fe²⁺ | 14.30 | [3] |

| Mn²⁺ | 13.89 | [3] |

| Ca²⁺ | 10.65 | [3] |

| Mg²⁺ | 8.79 | [3] |

| Na⁺ | 1.86 | [3] |

Key Biological Activities

Anticoagulant Activity

Tetrasodium EDTA is widely used as an anticoagulant, particularly for in vitro hematological studies.[3] It prevents blood clotting by chelating calcium ions (Ca²⁺), which are a critical cofactor for multiple enzymes in the coagulation cascade.[4][5][6] By sequestering Ca²⁺, EDTA effectively halts this enzymatic cascade, keeping the blood in a liquid state.[3][6]

References

- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AID 1117350 - Increased chromatin condensation in HeLa cells-IC50 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Preparation of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of ethylenediaminetetraacetic acid tetrasodium salt (EDTA-4Na) hydrate. EDTA is a widely used chelating agent in various biological and chemical applications, including its use as an inhibitor of metalloproteases and as an anticoagulant.[1] Accurate preparation of EDTA stock solutions is crucial for experimental consistency and reliability.

Physicochemical Properties

Ethylenediaminetetraacetic acid tetrasodium salt is commercially available in anhydrous and various hydrated forms.[2] It is important to identify the specific hydrate form being used to ensure accurate molar concentration calculations. The properties of solutions prepared from different forms are identical if they are at the same pH.[2]

| Property | Value | References |

| Molecular Formula (Anhydrous) | C₁₀H₁₂N₂Na₄O₈ | [3] |

| Molecular Weight (Anhydrous) | 380.17 g/mol | [3][4] |

| Molecular Formula (Dihydrate) | C₁₀H₁₂N₂Na₄O₈ · 2H₂O | |

| Molecular Weight (Dihydrate) | 416.20 g/mol | |

| Molecular Formula (Tetrahydrate) | C₁₀H₁₂N₂Na₄O₈ · 4H₂O | [2] |

| Molecular Weight (Tetrahydrate) | 452.23 g/mol | [5] |

| Appearance | White crystalline powder | [1][6] |

| Solubility in Water | Highly soluble, up to 1.45 M at room temperature. Solubility increases with pH. | [2] |

| pH of 1% Aqueous Solution | Approximately 10.4 - 11.4 | [2][7] |

Applications

EDTA solutions are utilized in a wide range of laboratory applications:

-

Enzyme Inhibition: As an inhibitor of metalloproteases at effective concentrations of 1-10 mM.[8]

-

Anticoagulant: To prevent blood clotting by chelating calcium ions. The optimal concentration is typically 1.5 mg per ml of blood.

-

Cell Culture: Used in buffers for detaching adherent cells and in media preparation.[9]

-

Molecular Biology: As a component of buffers (e.g., TE buffer) to inhibit DNases by chelating divalent cations like Mg²⁺.[5][9]

Experimental Protocol: Preparation of a 0.5 M EDTA-4Na Stock Solution (pH 8.0)

This protocol details the preparation of 1 liter of a 0.5 M EDTA-4Na stock solution. The key to dissolving EDTA salts is to raise the pH of the solution.

Materials:

-

Ethylenediaminetetraacetic acid tetrasodium salt hydrate (Note the specific hydrate form from the manufacturer's label)

-

Deionized or distilled water

-

Sodium hydroxide (NaOH) pellets or a concentrated NaOH solution (e.g., 10 M)

-

Beaker (2 L)

-

Graduated cylinder (1 L)

-

Magnetic stirrer and stir bar

-

pH meter

-

Autoclavable storage bottle

Procedure:

-

Initial Water Measurement: Pour approximately 800 mL of deionized water into a 2 L beaker.[10][11]

-

Weighing EDTA-4Na: Accurately weigh the required amount of EDTA-4Na hydrate. The mass will depend on the hydrate form used (refer to the table below).

-

Dissolving EDTA-4Na:

-

pH Adjustment:

-

Slowly add NaOH pellets or a concentrated NaOH solution while monitoring the pH with a calibrated pH meter.[5][10][11]

-

Continue adding NaOH incrementally until the EDTA completely dissolves and the pH of the solution reaches 8.0. Be patient, as this may take some time.[11] Avoid overshooting the target pH.

-

-

Final Volume Adjustment:

-

Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to 1 L.[10]

-

-

Sterilization and Storage:

Quantitative Data for 1 L of 0.5 M EDTA-4Na Solution:

| Hydrate Form | Molecular Weight ( g/mol ) | Mass Required for 1 L of 0.5 M Solution (g) |

| Anhydrous | 380.17 | 190.09 |

| Dihydrate | 416.20 | 208.10 |

| Tetrahydrate | 452.23 | 226.12 |

Workflow Diagram

Caption: Workflow for preparing a 0.5 M EDTA-4Na stock solution.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling EDTA-4Na powder and NaOH.[13][14][15]

-

Inhalation: Avoid inhaling the dust.[13][16] Handle in a well-ventilated area or under a fume hood.

-

Eye Contact: EDTA-4Na can cause serious eye damage.[13][15][16] In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[13][16]

-

Skin Contact: Avoid contact with skin.[13] In case of contact, wash the affected area with soap and water.[14]

-

Ingestion: Harmful if swallowed.[15][16] Do not ingest. If swallowed, rinse your mouth and seek medical attention.[16]

-

Handling NaOH: Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

Troubleshooting

| Issue | Possible Cause | Solution |

| EDTA-4Na does not dissolve | pH is too low. | Continue to add NaOH solution incrementally while monitoring the pH until it reaches 8.0. |

| pH overshoots 8.0 | Too much NaOH was added at once. | Add a dilute solution of HCl to carefully lower the pH back to 8.0. |

| Precipitate forms after cooling | The solution is supersaturated, or the pH has dropped. | Gently warm the solution while stirring and re-check the pH, adjusting if necessary. |

References

- 1. Ethylenediaminetetraacetic acid tetrasodium salt dihydrate | 10378-23-1 [chemicalbook.com]

- 2. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 3. Edetate Sodium | C10H12N2Na4O8 | CID 6144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermo Scientific Chemicals Ethylenediaminetetraacetic acid, tetrasodium salt hydrate, 98%, pure 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 6. chembk.com [chembk.com]

- 7. EDTA Tetrasodium Salt 4-hydrate pure [itwreagents.com]

- 8. EDTA TETRASODIUM SALT: HYDRATE | 194491-31-1 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Protocols · Benchling [benchling.com]

- 11. crick.ac.uk [crick.ac.uk]

- 12. 0.5M EDTA [protocols.io]

- 13. carlroth.com [carlroth.com]

- 14. archpdfs.lps.org [archpdfs.lps.org]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

Application of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate in Molecular Biology Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that acts as a powerful chelating agent, forming stable complexes with di- and trivalent metal ions. The tetrasodium salt hydrate form of EDTA is readily soluble in water and is a common reagent in molecular biology laboratories. Its primary function is to sequester metal ions, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for many enzymes, including nucleases that can degrade DNA and RNA. This property makes EDTA an indispensable component in various molecular biology protocols, from nucleic acid extraction and preservation to cell culture and electrophoresis.

Mechanism of Action

The core function of EDTA in molecular biology is the chelation of divalent cations. Many enzymatic reactions crucial for cellular processes and, conversely, for the degradation of biological macromolecules, are dependent on these ions.

-

Inhibition of Nucleases: Deoxyribonucleases (DNases) and Ribonucleases (RNases) are enzymes that degrade DNA and RNA, respectively. Many of these nucleases require divalent cations like Mg²⁺ as cofactors for their catalytic activity. By binding to these ions, EDTA effectively removes them from the solution, thereby inhibiting nuclease activity and protecting the integrity of nucleic acids during extraction and storage.[1][2][3]

-

Destabilization of Cell Membranes: EDTA aids in the lysis of bacterial cells by chelating Ca²⁺ ions in the outer membrane of gram-negative bacteria. This destabilizes the lipopolysaccharide layer, increasing the permeability of the outer membrane and facilitating cell lysis.

-

Disruption of Cell Adhesion: In cell culture, EDTA is used to detach adherent cells from culture surfaces. Cell adhesion molecules, such as cadherins and integrins, require Ca²⁺ and Mg²⁺ to maintain their conformation and function. By chelating these ions, EDTA disrupts cell-to-cell and cell-to-matrix adhesions, causing the cells to detach.[4][5]

Applications and Protocols

Nucleic Acid Extraction and Preservation

EDTA is a critical component of lysis buffers and storage solutions for DNA and RNA. Its ability to inhibit DNases is paramount for obtaining high-quality, intact nucleic acids.

Quantitative Data on EDTA in DNA Extraction

| Application | EDTA Concentration | Observation | Reference |

| Blood DNA Preservation | K₂EDTA and K₃EDTA tubes | No significant difference in cfDNA concentration when processed within 2 hours. | [6] |

| Blood DNA Storage | EDTA anticoagulant | Better preservation of DNA yield compared to sodium citrate and heparin when stored at room temperature for 12 hours. | [7] |

| Frozen Tissue DNA Extraction | 250 mM EDTA, pH 10 | Thawing frozen tissues in EDTA solution significantly improved the recovery of high molecular weight DNA compared to direct extraction from frozen tissue.[8][9] | [8][9] |

Experimental Protocol: Genomic DNA Extraction from Whole Blood

This protocol is a standard method for isolating genomic DNA from whole blood collected in EDTA-containing tubes.

Materials:

-

Whole blood collected in K₂EDTA or K₃EDTA tubes

-

Red Blood Cell (RBC) Lysis Buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)

-

Cell Lysis Solution (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL)

-

Saturated NaCl solution

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

-

RBC Lysis: In a 15 mL conical tube, add 2 mL of whole blood and 8 mL of RBC Lysis Buffer. Invert gently to mix and incubate on ice for 10 minutes.

-

Leukocyte Pellet Collection: Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Cell Lysis: Resuspend the white blood cell pellet in 3 mL of Cell Lysis Solution. Add 30 µL of Proteinase K and mix by vortexing.

-

Protein Digestion: Incubate the mixture at 55°C for 1-3 hours in a water bath with occasional swirling.

-

Protein Precipitation: Add 1 mL of saturated NaCl solution and vortex vigorously for 20 seconds.

-

Centrifugation: Centrifuge at 3,000 x g for 15 minutes at room temperature.

-

DNA Precipitation: Carefully transfer the supernatant to a new 15 mL tube. Add an equal volume of ice-cold isopropanol and gently invert the tube until the DNA precipitates.

-

DNA Pellet Collection: Spool the precipitated DNA using a sealed glass Pasteur pipette or centrifuge at 3,000 x g for 5 minutes.

-

Washing: Wash the DNA pellet with 5 mL of ice-cold 70% ethanol. Centrifuge at 3,000 x g for 5 minutes.

-

Drying: Carefully discard the ethanol and air-dry the pellet for 10-15 minutes.

-

Resuspension: Resuspend the DNA pellet in 100-200 µL of TE Buffer.

Workflow for Genomic DNA Extraction from Whole Blood

Caption: Workflow for genomic DNA extraction from whole blood.

Electrophoresis Buffers

EDTA is a standard component of electrophoresis buffers such as TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) used for the separation of nucleic acids on agarose gels. In this context, EDTA chelates divalent cations that can interfere with the migration of DNA and also inhibits any contaminating DNases.

Quantitative Data on EDTA in Electrophoresis Buffers

| Buffer | Component | 50X Stock Concentration | 1X Working Concentration |

| TAE | Tris | 2 M | 40 mM |

| Acetic acid | 1 M | 20 mM | |

| EDTA | 50 mM | 1 mM | |

| TBE | Tris | 0.89 M | 89 mM |

| Boric acid | 0.89 M | 89 mM | |

| EDTA | 20 mM | 2 mM |

Experimental Protocol: Preparation of 1L of 50X TAE Buffer

Materials:

-

Tris base: 242 g

-

Glacial Acetic Acid: 57.1 mL

-

0.5 M EDTA (pH 8.0) solution: 100 mL

-

Deionized water

Procedure:

-

Dissolve 242 g of Tris base in approximately 700 mL of deionized water.

-

Carefully add 57.1 mL of glacial acetic acid to the Tris solution.

-

Add 100 mL of 0.5 M EDTA (pH 8.0) solution.

-

Adjust the final volume to 1 L with deionized water.

-

The pH of the 50X stock solution should be around 8.5 and does not require adjustment.

-

To prepare a 1X working solution, dilute the 50X stock 1:50 in deionized water.

Cell Culture

EDTA is widely used in cell culture for detaching adherent cells from the culture vessel surface. It is often used in combination with the enzyme trypsin to enhance cell detachment.

Quantitative Data on EDTA for Cell Detachment

| Cell Line | EDTA Concentration | Incubation Time | Observation | Reference |

| MCF-7 | <5 mM | - | No cell detachment observed. | [10] |

| MCF-7 | 10 mM | - | Loosened cells, but pipetting required for complete detachment. | [10] |

| HT-29 | Not specified | Not specified | EDTA enhances detachment of adherent colon carcinoma cells by up to 65%. | [5] |

| Various | 2-5 mM in PBS | 5-15 minutes | Effective for detaching cells sensitive to trypsin. | [4] |

Experimental Protocol: Cell Detachment using Trypsin-EDTA

Materials:

-

Confluent monolayer of adherent cells

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

0.25% Trypsin-EDTA solution (in HBSS)

-

Complete cell culture medium (containing serum)

Procedure:

-

Aspirate the old culture medium from the flask.

-

Wash the cell monolayer with Ca²⁺ and Mg²⁺ free PBS to remove any residual serum. Aspirate the PBS.

-

Add a sufficient volume of pre-warmed (37°C) 0.25% Trypsin-EDTA solution to cover the cell monolayer (e.g., 1 mL for a T-25 flask).

-

Incubate the flask at 37°C for 2-5 minutes. Monitor the cells under a microscope until they appear rounded and detached.

-

Neutralize the trypsin by adding 4-5 volumes of complete culture medium. The serum in the medium inactivates the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

The cells are now ready for counting and subculturing.

Signaling Pathway: EDTA's Disruption of Integrin-Mediated Cell Adhesion

Caption: EDTA chelates divalent cations (Ca²⁺/Mg²⁺) required for integrin-ECM binding, leading to cell detachment.

Cryopreservation

In cryopreservation, EDTA can be included in freezing media to protect cells from damage. By chelating divalent cations, it can inhibit nucleases that may be released from damaged cells during the freeze-thaw process, thus preserving the integrity of the remaining viable cells. Some studies have shown that EDTA dissociation of cells prior to cryopreservation can improve cell survival.[11] However, the effect of EDTA can be cell-type dependent, and in some cases, it has been shown to have destructive effects on fresh and cryopreserved sperm.[12]

Conclusion

Ethylenediaminetetraacetic acid tetrasodium salt hydrate is a versatile and essential reagent in molecular biology. Its ability to chelate divalent cations makes it a powerful inhibitor of nucleases, a facilitator of cell lysis and detachment, and a protective agent for nucleic acids and cells. The protocols provided herein offer standardized methods for its application, but it is crucial for researchers to optimize concentrations and conditions for their specific experimental needs to ensure reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of Cell-detaching Effect of EDTA in Combination with Oxaliplatin for a Possible Application in HIPEC After Cytoreductive Surgery: A Preliminary in-vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A COMPARISON OF YIELD AND QUALITY OF CIRCULATING CELL-FREE DNA FROM K2EDTA AND K3EDTA COLLECTIONS IN HEALTHY SUBJECTS | Journal of Southeast Asian Medical Research [jseamed.org]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue | PLOS One [journals.plos.org]

- 9. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effects of EGTA on the Quality of Fresh and Cryopreserved-Thawed Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate for Preventing Enzymatic Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely employed in research and pharmaceutical development to prevent the enzymatic degradation of biological macromolecules. Its tetrasodium salt hydrate form is a versatile and water-soluble compound that plays a critical role in preserving the integrity of proteins and nucleic acids. By sequestering divalent metal ions that are essential cofactors for many degradative enzymes, EDTA effectively inhibits their activity. These application notes provide detailed information and protocols for the use of EDTA tetrasodium salt hydrate in various laboratory settings.

Mechanism of Action: Chelation of Divalent Cations

The primary mechanism by which EDTA prevents enzymatic degradation is through its function as a hexadentate ligand, meaning it can form six bonds with a single metal ion. This allows it to "wrap around" and form a stable, water-soluble complex with divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺), as well as other metal ions like zinc (Zn²⁺).[1][2] Many enzymes, including metalloproteinases and DNases, require these metal ions as cofactors for their catalytic activity.[1][2] By chelating these essential ions, EDTA renders the enzymes inactive, thus protecting proteins and DNA from degradation.[1][3]

Caption: Mechanism of metalloproteinase and DNase inhibition by EDTA.

Applications

EDTA tetrasodium salt hydrate is a valuable reagent in a wide range of applications where the prevention of enzymatic degradation is crucial.

-

Protein Purification and Analysis: During cell lysis and protein extraction, endogenous proteases are released, which can rapidly degrade the target protein. The addition of EDTA to lysis buffers inhibits metalloproteases, which are a major class of proteases.[2][4] It is often used in conjunction with other protease inhibitors to create a comprehensive "protease inhibitor cocktail."[4]

-

Nucleic Acid Extraction: DNases, which are enzymes that degrade DNA, require Mg²⁺ as a cofactor.[1] EDTA is a standard component of lysis and storage buffers (such as TE buffer) for DNA and RNA extraction, as it effectively inactivates DNases and preserves the integrity of the nucleic acids.[1][3]

-

Cell Culture: In cell culture, particularly when harvesting cells or preparing cell lysates, EDTA can be used to inhibit metalloproteinases present in the cell culture supernatant or released during cell handling.[5] This is important for studying secreted proteins or intracellular proteins after cell lysis.

-

Anticoagulation: EDTA is widely used as an anticoagulant for blood samples.[6][7] It chelates calcium ions (Ca²⁺) in the blood, which are essential for the coagulation cascade, thereby preventing blood clotting and allowing for the analysis of blood cells and plasma components.[7]

Quantitative Data on EDTA Efficacy

The effective concentration of EDTA can vary depending on the specific application, the type of enzyme being inhibited, and the composition of the sample matrix. The following tables summarize some reported effective concentrations and inhibitory effects.

| Application | Target Enzyme Class | Effective Concentration | Notes |

| Protein Purification | Metalloproteinases | 1-10 mM | Acts as a chelator of the zinc ion in the active site.[6][8] |

| Cell Culture Supernatant | Metalloproteinases | 1 mM | Sufficient to inhibit metalloproteinases in cell culture media.[5] |

| Nucleic Acid Extraction | DNases | 1 mM (in TE Buffer) | Sequesters Mg²⁺, an essential cofactor for DNases.[1][9] |

| Anticoagulation | Coagulation Factors | 1.5 mg/mL of blood | Chelates Ca²⁺ to prevent the clotting cascade.[6][8] |

| Target Enzyme/System | EDTA Concentration | Percent Inhibition | Reference |

| Endogenous Dentin Matrix Metalloproteinases | 17% (w/v) | 55.1% ± 21.5% (1 min exposure) | [10][11] |

| Endogenous Dentin Matrix Metalloproteinases | 17% (w/v) | 72.8% ± 11.7% (2 min exposure) | [10][11] |

| Endogenous Dentin Matrix Metalloproteinases | 17% (w/v) | 74.7% ± 19.7% (5 min exposure) | [10][11] |

| MMP-2 (in rabbit aqueous humor) | 2.5 mg | Significant reduction | [12] |

| MMP-2 (in rabbit aqueous humor) | 5 mg | Significant reduction | [12] |

Experimental Protocols

Protocol 1: Preparation of a Protease Inhibitor Cocktail with EDTA for Protein Extraction

This protocol describes the preparation of a general-purpose protease inhibitor cocktail for the lysis of mammalian cells.

Materials:

-

EDTA tetrasodium salt hydrate

-

Other protease inhibitors (e.g., PMSF, aprotinin, leupeptin)

-

Lysis buffer (e.g., RIPA buffer, Tris-HCl buffer)

-

Distilled, deionized water

Procedure:

-

Prepare a 0.5 M EDTA stock solution: Dissolve 190.08 g of EDTA tetrasodium salt hydrate in 800 mL of distilled water. Adjust the pH to 8.0 with NaOH. Bring the final volume to 1 L with distilled water. Sterilize by autoclaving and store at room temperature.

-

Prepare stock solutions of other protease inhibitors according to the manufacturer's instructions.

-

On the day of use, prepare the lysis buffer with the desired components.

-

Add EDTA and other protease inhibitors to the lysis buffer immediately before use. A typical final concentration for EDTA is 1-5 mM. For example, to achieve a 1 mM final concentration, add 2 µL of 0.5 M EDTA stock solution to 1 mL of lysis buffer.

-

Proceed with your standard cell lysis and protein extraction protocol.

Caption: General workflow for protein extraction using a protease inhibitor cocktail containing EDTA.

Protocol 2: Preparation of TE Buffer for DNA Extraction and Storage

This protocol describes the preparation of a standard TE (Tris-EDTA) buffer for the elution and long-term storage of DNA.

Materials:

-

Tris base

-

EDTA tetrasodium salt hydrate

-

Hydrochloric acid (HCl)

-

Distilled, deionized water

Procedure:

-

Prepare a 1 M Tris-HCl, pH 8.0 stock solution: Dissolve 121.14 g of Tris base in 800 mL of distilled water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with distilled water. Sterilize by autoclaving.

-

Prepare a 0.5 M EDTA, pH 8.0 stock solution: As described in Protocol 1.

-

Prepare 1X TE Buffer (10 mM Tris-HCl, 1 mM EDTA):

-

To prepare 100 mL of 1X TE buffer, combine:

-

1 mL of 1 M Tris-HCl, pH 8.0 stock solution

-

0.2 mL of 0.5 M EDTA, pH 8.0 stock solution

-

98.8 mL of distilled, deionized water

-

-

-

Sterilize the final 1X TE buffer solution by autoclaving. Store at room temperature.

This TE buffer can be used to resuspend DNA pellets after extraction and for long-term storage at -20°C or -80°C to protect the DNA from degradation.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 乙二胺四乙酸 四钠盐 水合物 ≥97.0% (KT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 8. EDTA TETRASODIUM SALT: HYDRATE | 194491-31-1 [chemicalbook.com]

- 9. aun.edu.eg [aun.edu.eg]

- 10. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oiu.edu.sd [oiu.edu.sd]

Application Notes and Protocols: Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate in Electrophoresis Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ethylenediaminetetraacetic acid (EDTA) tetrasodium salt hydrate in buffer solutions for nucleic acid electrophoresis.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a crucial component in buffer systems used for nucleic acid electrophoresis, such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). Its primary function is to chelate divalent cations, most notably magnesium ions (Mg²⁺).[1][2] These cations are essential cofactors for nucleases, enzymes that can degrade DNA and RNA.[1][2] By sequestering these ions, EDTA protects the integrity of nucleic acid samples during electrophoresis.[1][2] While various salt forms of EDTA are available, this document focuses on the application of ethylenediaminetetraacetic acid tetrasodium salt hydrate.

Physicochemical Properties and Considerations

EDTA is available in several salt forms, with the disodium and tetrasodium salts being common in laboratory settings. The choice of salt can influence the pH and conductivity of the buffer solution.

Table 1: Comparison of Common EDTA Salts

| Property | Disodium EDTA Dihydrate | Tetrasodium EDTA Hydrate |

| Molecular Formula | C₁₀H₁₄N₂Na₂O₈·2H₂O | C₁₀H₁₂N₂Na₄O₈·xH₂O |

| Molecular Weight | 372.24 g/mol | 380.17 g/mol (anhydrous) |

| pH of 1% Solution | ~4.0 - 6.0[3] | ~10.0 - 11.5[3][4] |

| Solubility in Water | Moderate[3] | High[3] |

The significantly higher pH of tetrasodium EDTA solutions requires careful adjustment during buffer preparation to achieve the desired final pH for electrophoresis, which is typically around 8.0-8.5.[1][5]

Buffer Systems for Nucleic Acid Electrophoresis

TAE and TBE are the most widely used buffer systems for agarose gel electrophoresis of DNA and RNA.

Table 2: Composition and Properties of 1x TAE and 1x TBE Buffers

| Component | 1x TAE Buffer | 1x TBE Buffer |

| Tris | 40 mM[5] | 89 mM |

| Acetate/Borate | 20 mM Acetic Acid[5] | 89 mM Boric Acid |

| EDTA | 1 mM[5] | 2 mM |

| Typical pH | ~8.3[5] | ~8.3[1] |

| Buffering Capacity | Low | High |

| DNA Migration Rate | Faster[6] | Slower |

| Resolution of Large DNA (>12 kb) | Better | Poorer |

| Resolution of Small DNA (<2 kb) | Poorer | Better |

| Enzyme Inhibition (e.g., ligase) | No | Yes (due to borate) |

Experimental Protocols

Protocol 1: Preparation of 10x TBE Buffer (1 Liter) with EDTA Tetrasodium Salt Hydrate

This protocol describes the preparation of a 10x stock solution of TBE buffer.

Materials:

-

Tris base: 108 g[1]

-

Boric acid: 55 g[1]

-

EDTA tetrasodium salt hydrate (adjust weight based on water of hydration)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Magnetic stirrer and stir bar

-

1 L beaker and graduated cylinder

-

pH meter

Procedure:

-

To approximately 800 mL of deionized water in a 1 L beaker, add 108 g of Tris base and 55 g of boric acid.[1]

-

Stir the solution with a magnetic stirrer until the solids are completely dissolved.

-

Weigh out the appropriate amount of EDTA tetrasodium salt hydrate to achieve a final concentration of 0.02 M in the 10x stock (equivalent to 2 mM in a 1x solution). For anhydrous tetrasodium EDTA (MW: 380.17 g/mol ), this would be 7.6 g.

-

Add the EDTA tetrasodium salt hydrate to the solution and stir until dissolved.

-

Crucially, monitor the pH of the solution. Due to the alkaline nature of tetrasodium EDTA, the pH will be high.

-

Slowly add concentrated HCl to the solution while continuously monitoring the pH. Adjust the pH to approximately 8.3.[1]

-

Once the desired pH is reached, add deionized water to bring the final volume to 1 L.

-

Store the 10x TBE buffer at room temperature. Dilute 1:10 with deionized water to make a 1x working solution before use.

Protocol 2: Agarose Gel Electrophoresis of Nucleic Acids

This protocol outlines the general steps for performing agarose gel electrophoresis.

Materials:

-

1x TAE or TBE buffer

-

Agarose

-

Erlenmeyer flask

-

Microwave or heating plate

-

Gel casting tray and combs

-

Electrophoresis chamber and power supply

-

Nucleic acid samples

-

Loading dye

-

DNA ladder (molecular weight marker)

-

UV transilluminator and imaging system

Procedure:

-

Prepare the desired concentration of agarose gel by dissolving agarose powder in 1x TAE or TBE buffer. A typical concentration is 1% (w/v).

-

Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask gently to ensure a homogenous solution.

-

Allow the agarose solution to cool to approximately 50-60°C.

-

Pour the cooled agarose solution into a gel casting tray with combs in place. Allow the gel to solidify at room temperature.

-

Once solidified, carefully remove the combs and place the gel in the electrophoresis chamber.

-

Fill the chamber with 1x running buffer (the same buffer used to make the gel) until the gel is submerged.

-

Mix nucleic acid samples with loading dye.

-

Load the samples and a DNA ladder into the wells of the gel.

-

Connect the electrophoresis chamber to a power supply, ensuring the negative electrode is at the end with the wells, as DNA is negatively charged and will migrate towards the positive electrode.

-

Run the gel at a constant voltage (e.g., 5-10 V/cm) until the loading dye has migrated to the desired distance.[6]

-

Visualize the separated nucleic acid fragments using a UV transilluminator.

Diagrams

Caption: Workflow for nucleic acid electrophoresis.

Caption: Simplified NF-κB signaling pathway.

Application: NF-κB Signaling Pathway Analysis

Electrophoresis is a key technique in studying the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the binding of NF-κB to specific DNA sequences.[7][8][9] This assay relies on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free DNA probe.[2][7] TBE buffer is often used in EMSA protocols.[10] The activation of the NF-κB pathway, which is central to inflammatory responses, can be assessed by observing this "shift" in the gel, making electrophoresis an invaluable tool in drug development and research into inflammatory diseases.[9][11]

Conclusion

The use of this compound in electrophoresis buffers is a viable option, provided that careful attention is paid to the adjustment of the buffer's pH. The high alkalinity of the tetrasodium salt requires titration with a strong acid to bring the pH into the optimal range for nucleic acid electrophoresis. Once properly prepared, these buffers effectively protect nucleic acids from degradation, enabling high-quality results in various applications, from routine DNA fragment analysis to the study of complex signaling pathways.

References

- 1. Preparing 10x TBE Electrophoresis buffer [protocols.io]

- 2. signosisinc.com [signosisinc.com]

- 3. differencebetween.com [differencebetween.com]

- 4. Page loading... [guidechem.com]

- 5. TAE buffer - Wikipedia [en.wikipedia.org]

- 6. genomica.uaslp.mx [genomica.uaslp.mx]

- 7. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]